molecular formula C18H22N2O3S2 B2441359 N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1396809-61-2

N,N-dimethyl-4-(4-(thiophen-3-yl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No. B2441359
CAS RN: 1396809-61-2
M. Wt: 378.51
InChI Key: DUSGEBQMKVMMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It’s an essential heterocyclic compound with a variety of properties and applications . Sulfonamides are a group of compounds containing a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are known for their use in medicinal chemistry, particularly as antibiotics .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiophene is soluble in most organic solvents but insoluble in water .

Scientific Research Applications

Synthesis and Biological Activity

  • A series of N-aryl/aralkyl substituted derivatives of this compound were synthesized and evaluated for activity against acetylcholinesterase and butyrylcholinesterase enzymes. Some derivatives displayed promising activity against these enzymes, which are relevant in the context of diseases like Alzheimer's (Khalid et al., 2014).

Membrane-Bound Phospholipase A2 Inhibition

  • Research on N-substituted benzenesulfonamides revealed their potential as potent inhibitors of membrane-bound phospholipase A2. These compounds showed promise in reducing the size of myocardial infarction in animal models, suggesting potential therapeutic applications in cardiac diseases (Oinuma et al., 1991).

Carbonic Anhydrase Inhibition for Anticancer Application

  • Novel ureido benzenesulfonamides incorporating triazinyl moieties were investigated as inhibitors of human carbonic anhydrase isoforms. These compounds, especially compound 7j, exhibited potent inhibition against carbonic anhydrase IX, a drug target for anticancer agents (Lolak et al., 2019).

Application in Photodynamic Therapy

  • Zinc phthalocyanine substituted with new benzenesulfonamide derivative groups demonstrated high singlet oxygen quantum yield. This property is significant for its use in photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).

Further Synthesis and Biological Evaluation

  • Additional studies focused on synthesizing novel sulfonamides bearing the piperidine nucleus. These derivatives were screened for their activity against cholinesterase enzymes, showing potential for therapeutic use (Khalid, 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many sulfonamides act as inhibitors of bacterial enzymes .

properties

IUPAC Name

N,N-dimethyl-4-(4-thiophen-3-ylpiperidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-19(2)25(22,23)17-5-3-15(4-6-17)18(21)20-10-7-14(8-11-20)16-9-12-24-13-16/h3-6,9,12-14H,7-8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSGEBQMKVMMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.